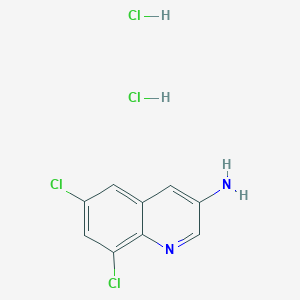
1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a phenyl group, a piperidine ring, and an indole core, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from a suitable precursor such as phenylhydrazine and an appropriate ketone or aldehyde.
Introduction of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions where the indole derivative reacts with a piperidine-containing reagent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one: The free base form of the compound.
1,3-Dihydro-3-phenyl-1-(2-morpholinoethyl)-2H-indol-2-one: A similar compound with a morpholine ring instead of a piperidine ring.
1,3-Dihydro-3-phenyl-1-(2-pyrrolidinoethyl)-2H-indol-2-one: A similar compound with a pyrrolidine ring.
Uniqueness
1,3-Dihydro-3-phenyl-1-(2-piperidinoethyl)-2H-indol-2-one hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
42773-88-6 |
|---|---|
Molecular Formula |
C21H25ClN2O |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
3-phenyl-1-(2-piperidin-1-ium-1-ylethyl)-3H-indol-2-one;chloride |
InChI |
InChI=1S/C21H24N2O.ClH/c24-21-20(17-9-3-1-4-10-17)18-11-5-6-12-19(18)23(21)16-15-22-13-7-2-8-14-22;/h1,3-6,9-12,20H,2,7-8,13-16H2;1H |
InChI Key |
GIUFFUCZSHAYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCN2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


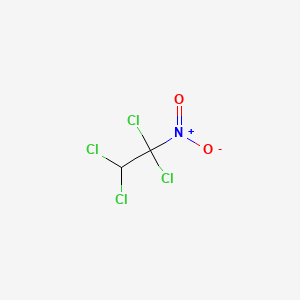
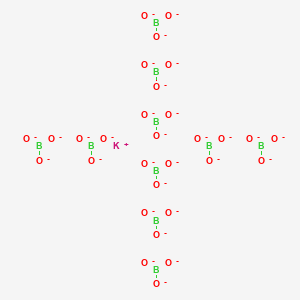
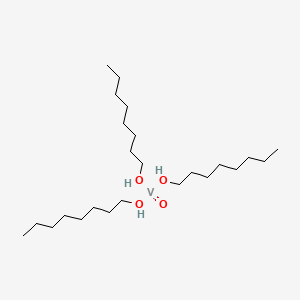
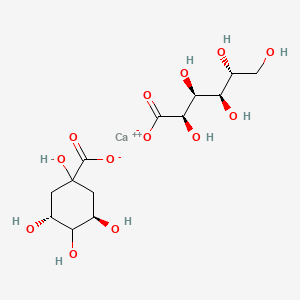
![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
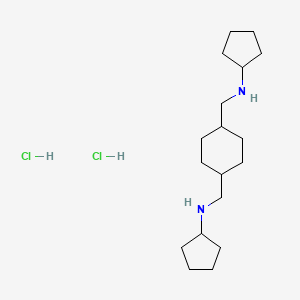

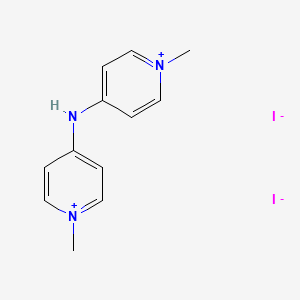
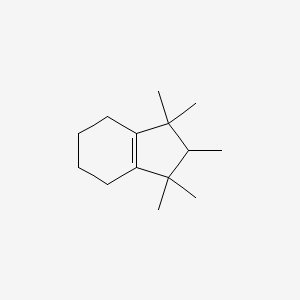
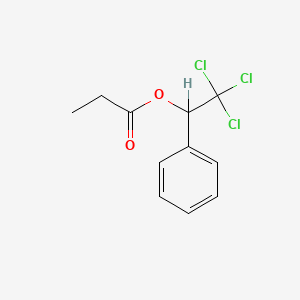
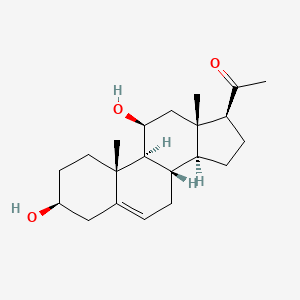
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
